Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester
Overview
Description
Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester typically involves the reaction of 3,4-difluoroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in chemical reactions or biological systems. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester can be compared with similar compounds such as:
Swep (N-(3,4-dichlorophenyl)carbamic acid-methyl ester): This compound has similar structural features but with chlorine atoms instead of fluorine.
Other carbamic acid derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.
These comparisons help in understanding the uniqueness of this compound in terms of its chemical properties and applications.
Biological Activity
Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester (commonly referred to as 3,4-difluorophenyl carbamate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
The structure of 3,4-difluorophenyl carbamate features a difluorophenyl group attached to a carbamate moiety. The presence of fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for various biological applications. The general formula can be represented as follows:
Where R is the difluorophenyl group and R' is the methyl group. This structural configuration allows for interaction with various biological targets.
Antimicrobial Properties
Research has indicated that 3,4-difluorophenyl carbamate exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these organisms has been reported between 40-50 µg/mL, demonstrating comparable efficacy to traditional antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Notably, at concentrations around 225 µM, it significantly reduced cell viability and induced apoptosis in treated cells. This effect was associated with alterations in cell cycle progression, particularly an increase in cells arrested in the S phase .
The mechanism by which 3,4-difluorophenyl carbamate exerts its biological effects involves several biochemical pathways:
- Enzyme Interaction : The carbamate moiety can form covalent bonds with active sites on enzymes, leading to their inhibition. This is particularly relevant in the context of enzymes involved in cancer cell proliferation.
- Receptor Modulation : The difluorophenyl group may interact with specific receptors or enzymes within microbial cells or tumor cells, modulating their activity and leading to cell death or growth inhibition .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3,4-difluorophenyl carbamate, a comparison with similar compounds is essential:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
3,4-Difluorophenyl Carbamate | Moderate | Significant | Enzyme inhibition & receptor modulation |
Ethyl Carbamate | Low | Moderate | Primarily enzyme inhibition |
Propyl Carbamate | Moderate | Low | Limited receptor interaction |
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study conducted by Roxana et al. demonstrated that 3,4-difluorophenyl carbamate exhibited substantial antibacterial activity against multiple strains of bacteria. The study utilized standard microbiological methods to assess the compound's efficacy compared to existing antibiotics .
- Cancer Cell Line Study : In research published by MDPI, the effects of 3,4-difluorophenyl carbamate on MCF-7 cells were analyzed. The results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations .
- Pharmacokinetic Analysis : A pharmacokinetic study highlighted that after administration in animal models, 3,4-difluorophenyl carbamate demonstrated favorable absorption characteristics and bioavailability metrics that support its potential as a therapeutic agent .
Properties
IUPAC Name |
methyl N-(3,4-difluorophenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRNZSUBHOHOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283389 | |
Record name | Methyl N-(3,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-91-1 | |
Record name | Methyl N-(3,4-difluorophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225385-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-(3,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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